6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a chloro substituent at the 6th position and an aldehyde group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the formylation of 6-chloroimidazo[1,2-a]pyridine. One common method is the Vilsmeier-Haack reaction, which uses a combination of a formylating agent (such as DMF and POCl3) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Chloroimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research has explored its potential as a precursor for drugs with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloroimidazo[1,2-a]pyridine-3-methanol
- 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Comparison: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogues, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZPMAKLOSLMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596103 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-59-1 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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